1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)-

説明

1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- typically involves multi-step organic reactions. The starting materials might include 5-chloro-1H-benzimidazole and 4-chloro-1-naphthol. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

化学反応の分析

Types of Reactions

1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- can undergo various chemical reactions, including:

Oxidation: This reaction might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

Substitution: Halogenation or alkylation reactions might be common, using reagents like halogens or alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use in the development of pharmaceutical agents targeting specific diseases.

Industry: Could be used in the production of specialty chemicals or materials.

作用機序

The mechanism of action for this compound would involve its interaction with specific molecular targets. This might include binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.

類似化合物との比較

Similar Compounds

1H-Benzimidazole: A simpler analog with known biological activities.

5-Chloro-1H-benzimidazole: A chlorinated derivative with potential antimicrobial properties.

4-Chloro-1-naphthol: A naphthalene derivative used in various chemical syntheses.

Uniqueness

1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- is unique due to its specific substitution pattern, which might confer distinct biological or chemical properties compared to its analogs.

生物活性

1H-Benzimidazole derivatives are a significant class of compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and antiparasitic properties. The specific compound 1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- has garnered attention due to its promising biological activities, particularly in the context of parasitic infections.

Chemical Structure

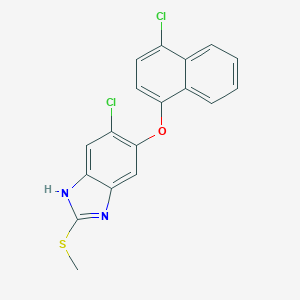

The molecular formula of the compound is , and it features a benzimidazole core with chloro and methylthio substituents, as well as a naphthalenyl ether moiety. This unique structure contributes to its biological efficacy.

Antiparasitic Activity

One of the most notable activities of this compound is its fasciolicidal effect against Fasciola hepatica, a liver fluke that affects livestock and humans. A study demonstrated that the compound exhibited 100% activity in vitro at concentrations of 146.70 µM and 29.34 µM . In vivo studies on sheep revealed that a dose of 15 mg/kg completely eliminated both 3-day-old and 10-week-old Fasciola hepatica .

| Concentration (µM) | In Vitro Activity (%) | In Vivo Dose (mg/kg) | Efficacy (%) |

|---|---|---|---|

| 146.70 | 100 | 15 | 100 |

| 29.34 | 100 |

The mechanism by which this compound exerts its fasciolicidal activity is believed to involve interference with the metabolic processes of the parasite, potentially disrupting energy production pathways essential for its survival. Further research into the specific biochemical interactions is necessary to elucidate these mechanisms fully.

Study on Fasciolicidal Activity

A significant study published in PubMed focused on synthesizing and evaluating the fasciolicidal activity of this benzimidazole derivative. The results indicated that the compound not only demonstrated high efficacy but also showed potential for developing new treatments for parasitic infections .

Molecular Association Studies

Another research effort explored the molecular association between this benzimidazole derivative and cyclodextrins, which enhance solubility and bioavailability. This study provided insights into how formulations involving this compound could improve therapeutic outcomes in treating parasitic diseases .

特性

IUPAC Name |

6-chloro-5-(4-chloronaphthalen-1-yl)oxy-2-methylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2OS/c1-24-18-21-14-8-13(20)17(9-15(14)22-18)23-16-7-6-12(19)10-4-2-3-5-11(10)16/h2-9H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDDXEWTQZXREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=CC=C(C4=CC=CC=C43)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169843 | |

| Record name | 1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174503-70-9 | |

| Record name | 1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174503709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。